Anaxirone Anaxirone Anaxirone is a synthetic triepoxide alkylating agent with potential antineoplastic activity. Anaxirone alkylates DNA via actual or derived epoxide groups, resulting in inhibition of DNA synthesis. This agent has been shown to exhibit a broad spectrum of antineoplastic activity against experimental tumors, including those resistant to other alkylating agents.
Brand Name: Vulcanchem
CAS No.: 77658-97-0
VCID: VC0518881
InChI: InChI=1S/C11H15N3O5/c15-10-12(1-7-4-17-7)11(16)14(3-9-6-19-9)13(10)2-8-5-18-8/h7-9H,1-6H2
SMILES: C1C(O1)CN2C(=O)N(N(C2=O)CC3CO3)CC4CO4
Molecular Formula: C11H15N3O5
Molecular Weight: 269.25 g/mol

Anaxirone

CAS No.: 77658-97-0

Inhibitors

VCID: VC0518881

Molecular Formula: C11H15N3O5

Molecular Weight: 269.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Anaxirone - 77658-97-0

CAS No. 77658-97-0
Product Name Anaxirone
Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
IUPAC Name 1,2,4-tris(oxiran-2-ylmethyl)-1,2,4-triazolidine-3,5-dione
Standard InChI InChI=1S/C11H15N3O5/c15-10-12(1-7-4-17-7)11(16)14(3-9-6-19-9)13(10)2-8-5-18-8/h7-9H,1-6H2
Standard InChIKey ZTXDHEQQZVFGPK-UHFFFAOYSA-N
SMILES C1C(O1)CN2C(=O)N(N(C2=O)CC3CO3)CC4CO4
Canonical SMILES C1C(O1)CN2C(=O)N(N(C2=O)CC3CO3)CC4CO4
Appearance Solid powder
Description Anaxirone is a synthetic triepoxide alkylating agent with potential antineoplastic activity. Anaxirone alkylates DNA via actual or derived epoxide groups, resulting in inhibition of DNA synthesis. This agent has been shown to exhibit a broad spectrum of antineoplastic activity against experimental tumors, including those resistant to other alkylating agents.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Anaxirone; triglycidylurazol; Abbreviation: TGU; Chemical structure: 124triglycidylurazol.
Reference 1: Holdener EE, Clavel M, Sessa C, ten Bokkel Huinink W, Siegenthaler P, Ludwig C, Klepp O, Renard G, Decoster G, Pinedo HM. Phase II trial of anaxirone (TGU) in advanced colorectal cancer: an EORTC Early Clinical Trials Group (ECTG) study. Eur J Cancer. 1994;30A(3):394-5. PubMed PMID: 8204365.
2: George M, Scotto V, Carnino F, Dodion P, ten Bokkel Huinink WW, Rotmensz N, Vermorken JB. Phase II trial of anaxirone (1,2,4-triglycidylurazol, TGU) in patients with advanced ovarian carcinoma: an EORTC Gynecological Cancer Cooperative Group Study. Eur J Cancer Clin Oncol. 1987 Jun;23(6):867-9. PubMed PMID: 3653204.
3: Fiebig HH, Henss H, Arnold H, von Bültzingslöwen F, Klee M, Queisser W, Peukert M. Phase II trial of anaxirone in advanced non-small cell lung cancer. Cancer Treat Rep. 1987 May;71(5):539-40. PubMed PMID: 3567979.
4: Schilcher RB, Young JD, Nowrousian MR, Hoffmann B, Schmidt CG. Reversed-phase high-performance liquid chromatographic determination of anaxirone in biological specimens. J Chromatogr. 1986 May 28;378(1):248-53. PubMed PMID: 3733978.
5: Hilgard P, Peukert M, Pohl J. alpha-/beta-Triglycidyl-urazol (TGU, NSC 332488, I.N.N.: ANAXIRONE): a new chemotherapeutic agent. Cancer Treat Rev. 1984 Jun;11(2):115-20. PubMed PMID: 6498858.
PubChem Compound 71218
Last Modified Nov 11 2021
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